1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a unique combination of functional groups
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methoxybenzaldehyde, hydrazine hydrate, and sodium nitrite.
Step 1: Formation of 4-methoxyphenylhydrazone by reacting 4-methoxybenzaldehyde with hydrazine hydrate.
Step 2: Cyclization of the hydrazone with sodium nitrite in the presence of acetic acid to form the 1,2,3-triazole ring.
Step 3: Introduction of the oxadiazole ring by reacting the triazole intermediate with appropriate nitrile oxide precursors.
Step 4: Amination of the oxadiazole ring to introduce the amino group.
Industrial Production Methods: Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.
Comparison with Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Oxadiazole Derivatives: Compounds with oxadiazole rings but different functional groups.
Uniqueness: 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C12H10N6O4 |
---|---|
Molecular Weight |
302.25 g/mol |
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-methoxyphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10N6O4/c1-21-7-4-2-6(3-5-7)9-8(12(19)20)14-17-18(9)11-10(13)15-22-16-11/h2-5H,1H3,(H2,13,15)(H,19,20) |
InChI Key |
USYDBTLXJYFYIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NN2C3=NON=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.